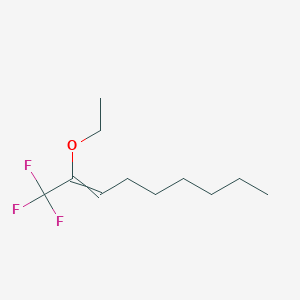

2-Ethoxy-1,1,1-trifluoronon-2-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136430-44-9 |

|---|---|

Molecular Formula |

C11H19F3O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-ethoxy-1,1,1-trifluoronon-2-ene |

InChI |

InChI=1S/C11H19F3O/c1-3-5-6-7-8-9-10(15-4-2)11(12,13)14/h9H,3-8H2,1-2H3 |

InChI Key |

HFUNLIPNDHKHOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C(F)(F)F)OCC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 2 Ethoxy 1,1,1 Trifluoronon 2 Ene and Analogous Structures

Nucleophilic Reactivity of Fluorinated Alkenes

The presence of the trifluoromethyl group significantly deactivates the double bond towards electrophilic attack and, conversely, activates it towards nucleophilic attack. This is a general feature of fluorinated alkenes, making them valuable substrates for reactions with a wide range of nucleophiles. rsc.org

Addition-Elimination Mechanisms

The typical reaction pathway for nucleophilic attack on vinyl ethers bearing a strong electron-withdrawing group, such as 2-Ethoxy-1,1,1-trifluoronon-2-ene, is the addition-elimination mechanism. saskoer.camasterorganicchemistry.comchemistrysteps.com This two-step process involves the initial addition of a nucleophile to the double bond to form a tetrahedral intermediate, followed by the elimination of a leaving group. chemistrysteps.com In the case of this compound, the ethoxy group serves as the leaving group.

The reaction is initiated by the attack of a nucleophile on the carbon atom at position 2, which is rendered electrophilic by the adjacent trifluoromethyl group. This leads to the formation of a carbanionic intermediate. Subsequently, the intermediate can be protonated or, more commonly, it collapses with the expulsion of the ethoxide ion to afford a new substituted alkene. This mechanism is common for reactions of acyl chlorides with various nucleophiles like water, alcohols, ammonia (B1221849), and primary amines. youtube.com

For instance, the reaction of analogous β-alkoxyvinyl trifluoromethyl ketones with nucleophiles proceeds via this pathway, highlighting the facility of the ethoxy group to act as a leaving group in such systems.

Regioselectivity and Stereochemical Outcomes in Nucleophilic Attacks

The regioselectivity of nucleophilic attack on this compound is strongly governed by the powerful electron-withdrawing inductive effect of the trifluoromethyl group. Nucleophiles will preferentially attack the C2 carbon of the double bond, as this position is the most electron-deficient. This is in stark contrast to the reactivity of non-fluorinated enol ethers, where nucleophilic attack is not favored. The strong directing effect of the trifluoromethyl group has been observed in other systems, such as the gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, which yields β-trifluoromethylketones with high regioselectivity. rsc.org

The stereochemistry of the resulting product from a nucleophilic substitution on a fluorinated enol ether can be controlled under certain conditions. Stereoselective synthesis of Z-enamides and enol ethers has been achieved using vinylbenziodoxolone (VBX) reagents, which undergo stereoselective addition of nucleophiles. rsc.orgnih.gov While specific studies on this compound are not prevalent, it is expected that the attack of the nucleophile would occur from the face opposite to the bulky trifluoromethyl group, potentially leading to a specific stereoisomer. However, for many nucleophilic additions to alkenes, if the substituents are dissimilar and there are no other controlling factors, a racemic mixture of products can be expected. nih.gov

Reactions with Specific Heteroatom-Centered Nucleophiles (e.g., oxygen, nitrogen)

The activated double bond of this compound and its analogs readily reacts with various heteroatom-centered nucleophiles.

Oxygen Nucleophiles: Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can react with polarized pi bonds. youtube.comyoutube.comyoutube.com The reaction of this compound with an alkoxide would proceed via an addition-elimination mechanism to yield a new enol ether. The reaction of alcohols with similar fluorinated compounds is often catalyzed by acid. libretexts.org The acid protonates the carbonyl group (in analogous keto-enol systems) or the ether oxygen, activating the molecule for nucleophilic attack. libretexts.orgyoutube.com

Nitrogen Nucleophiles: Amines are common nucleophiles that react with activated alkenes. For example, the synthesis of α-trifluoromethyl amines can be achieved through the nucleophilic trifluoromethylation of imines. organic-chemistry.orgacs.org It is expected that primary and secondary amines would react with this compound in an addition-elimination fashion to yield the corresponding enamines. The reaction of acyl chlorides with ammonia and primary amines to form amides proceeds through a similar nucleophilic addition-elimination pathway. youtube.com

Below is a table summarizing the expected products from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Oxygen | Sodium Methoxide (CH₃ONa) | 2-Methoxy-1,1,1-trifluoronon-2-ene | Nucleophilic Addition-Elimination |

| Oxygen | Water (H₂O) under acidic conditions | 1,1,1-Trifluorononan-2-one | Hydrolysis (Nucleophilic Addition-Elimination followed by tautomerization) |

| Nitrogen | Ammonia (NH₃) | 2-Amino-1,1,1-trifluoronon-2-ene | Nucleophilic Addition-Elimination |

| Nitrogen | Methylamine (CH₃NH₂) | 2-(Methylamino)-1,1,1-trifluoronon-2-ene | Nucleophilic Addition-Elimination |

Radical Reactivity of Trifluoromethyl Enol Ethers

The trifluoromethyl group not only influences the nucleophilic reactivity but also plays a crucial role in the radical reactions of compounds like this compound.

Generation and Trapping of Radical Intermediates (e.g., CF3 radicals)

The trifluoromethyl (CF₃) radical is a key intermediate in many reactions involving trifluoromethyl-containing compounds. rsc.org It can be generated from various precursors under different conditions. For instance, S-(trifluoromethyl)diphenylsulfonium triflate can generate CF₃ radicals upon reaction with sodium dithionite (B78146) or sodium hydroxymethanesulfinate. rsc.org Another common method involves the photoredox-mediated generation of CF₃ radicals from reagents like trifluoroiodomethane or Togni's reagent. youtube.com

Once generated, the electrophilic CF₃ radical can be trapped by electron-rich species. nih.gov The double bond in enol ethers, including this compound, can act as a radical acceptor. Radical trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are often employed to confirm the presence of radical intermediates in a reaction mechanism. nih.gov For example, in studies of electrochemical oxidative difunctionalization of alkenes, the addition of TEMPO completely suppressed the reaction, indicating a radical pathway. nih.gov

The following table presents some common methods for generating CF₃ radicals.

| Precursor | Conditions | Reference |

| S-(Trifluoromethyl)diphenylsulfonium triflate | Na₂S₂O₄ or HOCH₂SO₂Na | rsc.org |

| Trifluoroiodomethane (CF₃I) | Photoredox catalysis (e.g., [Ru(bpy)₃]Cl₂) | nih.gov |

| Togni's Reagent | SET-reduction with TEMPONa | rsc.org |

| Triflyl chloride (CF₃SO₂Cl) | Photoredox catalysis | researchgate.net |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Electro-oxidation | nih.govresearchgate.net |

Radical Addition and Rearrangement Pathways

The addition of radicals to the double bond of this compound is a plausible reaction pathway. The regioselectivity of radical addition to such electron-deficient alkenes is an important consideration. rsc.orgresearchgate.net The CF₃ radical, being electrophilic, will preferentially add to the carbon atom that can best stabilize the resulting radical intermediate. nih.gov In the case of this compound, addition of an external radical could occur at either C2 or C3. Theoretical studies on the radical trifluoromethylation of silyl (B83357) enol ethers have shown that the CF₃ radical addition proceeds readily. researchgate.net

Following the initial radical addition, the resulting radical intermediate can undergo further reactions. One possibility is a rearrangement. For instance, oxidative rearrangement of cyclic enol ethers is known to lead to α-alkoxyesters. rsc.org While specific radical rearrangement pathways for this compound are not extensively documented, the potential for such transformations exists, especially under conditions that favor radical processes. For example, silyl enol ethers have been shown to be effective acceptors of fluorinated radicals in photoredox-catalyzed reactions. beilstein-journals.org

Electrophilic Reactivity of Fluorinated Alkenes

The reactivity of an alkene in an electrophilic addition reaction is fundamentally governed by the electron density of the carbon-carbon double bond. Electron-donating groups increase this density, making the alkene more nucleophilic and reactive towards electrophiles. Conversely, electron-withdrawing groups decrease electron density, deactivating the alkene.

In structures like this compound, there is a competitive electronic effect. The ethoxy group (–OEt) is electron-donating through resonance, where a lone pair from the oxygen atom can be delocalized into the π-system of the double bond. This effect increases the nucleophilicity of the alkene. In contrast, the trifluoromethyl group (–CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly reduces the electron density of the double bond, making it less susceptible to electrophilic attack.

Electrophilic Attack on Fluoroalkenes

The mechanism of electrophilic addition typically proceeds in two steps: the initial attack by an electrophile on the double bond to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. organic-chemistry.org The stability of the carbocation intermediate is a key factor in determining the reaction's regioselectivity.

For fluorinated alkenes, particularly those with a CF₃ group, the electron-withdrawing nature of the substituent has a profound impact. The CF₃ group is strongly destabilizing to an adjacent carbocation. libretexts.org Consequently, during the electrophilic addition to an unsymmetrical alkene containing a CF₃ group, the reaction will proceed via the carbocation intermediate where the positive charge is located farther away from the electron-withdrawing group. libretexts.org This can lead to what is known as an anti-Markovnikov addition product, where the electrophile adds to the more substituted carbon, and the nucleophile adds to the less substituted carbon, counter to the typical rule which is based on forming the most stable (usually most substituted) carbocation. libretexts.org

In the specific case of a fluorinated enol ether, such as this compound, the resonance effect of the ethoxy group makes the double bond nucleophilic enough to react. However, the regiochemical outcome of an electrophilic attack (e.g., by H⁺) would be heavily influenced by the CF₃ group. The resulting carbocation would be most stable if the positive charge resides on the carbon bearing the ethoxy group (an oxocarbenium ion), which is stabilized by resonance from the oxygen, while keeping the charge away from the destabilizing influence of the CF₃ group.

C–F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a significant chemical challenge. rsc.org Overcoming this stability is crucial for the synthesis of complex fluorinated molecules and for the functionalization of fluorocarbons. Methodologies often involve transition-metal catalysis or the use of strong Lewis acids.

Reductive Elimination and Bond Cleavage in Fluorinated Systems

Reductive elimination is a fundamental step in many catalytic cycles where a new bond is formed at a metal center, and the metal's oxidation state is reduced. The formation of a C–F bond via reductive elimination from a transition metal complex has been a subject of intense study.

Systematic mechanistic investigations have been carried out on C–F reductive elimination from well-defined palladium(IV) fluoride (B91410) complexes. nih.govnih.govacs.org These studies suggest that the reaction proceeds efficiently from cationic, five-coordinate Pd(IV) fluoride complexes through a dissociative mechanism. nih.govnih.gov The nature of the ancillary ligands is critical; for instance, a pyridyl-sulfonamide ligand can stabilize the high-valent Pd(IV) center and adopt a specific geometry that facilitates the C–F bond-forming step. nih.govacs.org

Beyond palladium, other transition metals like gold have been studied. C(sp³)–F reductive elimination has been observed from alkylgold(III) fluoride complexes. nih.gov The mechanism can be complex, sometimes involving carbocation-like rearrangements before the final C–F bond formation. nih.gov Furthermore, the concept has been extended to main group elements. Studies on organotellurium(VI) compounds have revealed indirect reductive elimination pathways where a Lewis acid (e.g., SbF₅) plays a crucial role in fluoride abstraction and subsequent C–F bond formation. researchgate.net These findings highlight the diverse mechanistic pathways available for C–F bond cleavage and formation, which are essential for designing new functionalization strategies for fluorinated systems like this compound.

| Metal Center | Oxidation State Change | Key Mechanistic Feature | Reference(s) |

| Palladium | Pd(IV) → Pd(II) | Proceeds from a cationic, five-coordinate intermediate via a dissociative pathway. Ligand geometry is crucial. | nih.gov, nih.gov, acs.org |

| Gold | Au(III) → Au(I) | Can involve transient cationic intermediates and carbocation-like rearrangements prior to elimination. | nih.gov |

| Tellurium (Main Group) | Te(VI) → Te(IV) | Can occur via an "indirect" pathway involving a Lewis acid for fluoride abstraction. | researchgate.net |

Polymerization Mechanisms of Fluoroalkenes

Fluoroalkenes are important monomers for producing fluoropolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. However, their polymerization can be challenging. Controlled radical polymerization techniques have emerged as powerful tools to synthesize well-defined fluoropolymers.

Controlled Radical Polymerization (CRP) Mechanisms

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The main CRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netsigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP): This method uses a stable nitroxide radical to reversibly trap the growing polymer chain radical, establishing an equilibrium between active and dormant species. It is most effective for monomers like styrenes and acrylates. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper), which shuttles a halogen atom between the catalyst and the dormant polymer chain. researchgate.netnih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent, usually a thiocarbonylthio compound. The growing radical adds to the RAFT agent, forming an intermediate that can fragment to release a new radical, propagating the chain in a controlled manner. researchgate.netnih.govmdpi.com

For fluoroalkenes specifically, RAFT and ATRP have been shown to be effective. Iodine Transfer Polymerization (ITP) is another important technique that has been commercially successful for producing fluorinated thermoplastic elastomers. nih.gov

| CRP Method | Controlling Agent | Mechanism Principle | Suitability for Fluoroalkenes | Reference(s) |

| NMP | Stable Nitroxide Radical (e.g., TEMPO) | Reversible trapping of the propagating radical to form a dormant alkoxyamine. | Generally less suitable for non-styrenic fluoroalkenes. | researchgate.net |

| ATRP | Transition Metal Complex (e.g., Cu-based) | Reversible halogen atom transfer between the dormant chain and the metal catalyst. | Effective for some fluorinated (meth)acrylates and styrenes. | researchgate.net, nih.gov, sigmaaldrich.com |

| RAFT | Thiocarbonylthio Compound (e.g., dithiobenzoate) | Reversible addition-fragmentation chain transfer of the RAFT agent. | Versatile method for a wide range of fluoroalkenes. | researchgate.net, mdpi.com, nih.gov |

| ITP | Organo-iodine Compound | Reversible transfer of an iodine atom to the propagating radical. | Commercially used for fluoroalkene polymerization. | nih.gov |

Redox-Relay-Enabled Controlled Radical Copolymerization

A significant challenge in fluoropolymer synthesis is the copolymerization of electron-deficient fluoroalkenes with electron-rich non-fluorinated monomers. Recently, a redox-relay strategy has been developed to address this. This method enables the controlled radical copolymerization of fluoroalkenes (e.g., hexafluoropropylene) with non-fluorinated partners like vinyl ethers under mild, visible-light-driven conditions. researchgate.net

The mechanism relies on a photocatalyst that, upon excitation, engages in a redox cycle. This process facilitates the controlled addition of monomers, allowing for the synthesis of a wide range of main-chain fluoropolymers with low dispersity (<1.3) and predictable molecular weights (from 6 to 230 kDa). researchgate.net This approach is highly versatile and can be performed with very low catalyst loadings (down to 5 ppm), providing on-demand access to diverse fluoropolymer structures and sequences. researchgate.net This advanced control is particularly relevant for creating tailored copolymers from monomers with reactivity profiles similar to this compound.

Chain-Growth Regulation and Microstructure Control in Fluoropolymer Synthesis

The introduction of fluorinated monomers into polymerization processes presents unique opportunities for tailoring polymer properties. However, the distinct reactivity of these monomers also poses challenges in controlling chain growth and the resulting polymer microstructure. This section focuses on the reactivity of this compound and analogous fluorinated enol ethers in the context of chain-growth regulation and the control of the polymer's microstructure.

The precise control over the sequence of monomer units along a polymer chain, known as microstructure, is critical as it dictates the macroscopic properties of the material. In the case of copolymers containing fluorinated enol ethers, the distribution of the fluorinated units can be random, alternating, blocky, or gradient, each leading to different material characteristics. reading.ac.uk The regulation of this microstructure is primarily achieved by understanding and manipulating the kinetics of the polymerization reaction, particularly the reactivity ratios of the comonomers.

Research into the radical copolymerization of analogous fluorinated vinyl ethers provides valuable insights into the potential behavior of this compound. For instance, studies on the copolymerization of trifluorovinyl ethers with non-fluorinated vinyl ethers, such as ethyl vinyl ether (EVE), have been conducted to determine their reactivity ratios. utoronto.ca These ratios, r1 and r2, describe the relative rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus the other comonomer.

For the radical copolymerization of 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE) with ethyl vinyl ether (EVE), the reactivity ratios were estimated, providing a basis for predicting copolymer composition. utoronto.ca While not identical to this compound, Ph-TFVE shares the structural feature of a fluorinated enol ether. The distinct electronic and steric environment of this compound, with a trifluoromethyl group at the 2-position and a longer alkyl chain, is expected to influence its reactivity. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the reactivity of the double bond. acs.org

The following interactive table presents the reactivity ratios for the bulk free-radical copolymerization of an analogous trifluorovinyl ether (Ph-TFVE) with ethyl vinyl ether (EVE). utoronto.ca

The values in the table indicate that the propagating radical ending in Ph-TFVE has a higher tendency to add an EVE monomer rather than another Ph-TFVE monomer (since r1 < 1). Conversely, the propagating radical ending in EVE strongly prefers to add a Ph-TFVE monomer (since r2 is close to 0). This suggests a tendency towards alternation in the copolymer chain.

Chain-transfer reactions are another critical factor in regulating the molecular weight and microstructure of polymers. wikipedia.orgyoutube.comyoutube.com These reactions involve the termination of a growing polymer chain and the initiation of a new one, which can lead to lower molecular weights and the formation of branched structures. wikipedia.orgyoutube.comyoutube.com In the polymerization of fluorinated enol ethers, the presence of ether linkages and the C-H bonds on the alkyl chain can be potential sites for chain transfer. The longer alkyl chain in this compound, compared to simpler analogs, might increase the probability of such chain-transfer events.

The microstructure of copolymers can be analyzed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool for determining the sequence of monomer units. utoronto.ca By analyzing the chemical shifts and coupling constants in the 1H and 19F NMR spectra, the molar fractions of each monomer in the copolymer can be calculated, providing a detailed picture of the polymer's microstructure. utoronto.ca

The following interactive table outlines the parameters for determining copolymer composition from 1H NMR spectra for a copolymer of an analogous trifluorovinyl ether (Et-TFVE) and ethyl vinyl ether (EVE). utoronto.ca

Advanced Characterization and Spectroscopic Analysis of Fluorinated Enol Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for elucidating the precise structure of 2-Ethoxy-1,1,1-trifluoronon-2-ene. A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be required to confirm the connectivity and stereochemistry of the molecule.

¹⁹F NMR: This technique is particularly sensitive to the local electronic environment of the fluorine atoms. For this compound, the trifluoromethyl (CF₃) group would be expected to produce a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide information about the electronic effects of the adjacent enol ether functionality. Coupling between the fluorine nuclei and nearby protons (e.g., on the ethyl group or the vinylic proton, if present) could provide further structural insights.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃) and the long nonyl chain. The chemical shifts and coupling patterns of the protons on the alkyl chain would help confirm its structure. A key feature would be the signal for the vinylic proton at the C3 position, whose chemical shift would be indicative of its position on the electron-rich double bond.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons of the C=C double bond would have characteristic chemical shifts in the olefinic region. The carbon of the CF₃ group would be split due to coupling with the three fluorine atoms (a quartet). The chemical shifts of the carbons in the ethoxy and nonyl groups would also be observed, allowing for a complete assignment of the carbon skeleton.

A hypothetical data table for the NMR analysis is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ¹⁹F | -60 to -80 | Singlet or complex multiplet | - | CF₃ |

| ¹H | 3.5 - 4.5 | Quartet | J ≈ 7 | -OCH₂CH₃ |

| ¹H | 1.0 - 1.5 | Triplet | J ≈ 7 | -OCH₂CH₃ |

| ¹H | 4.5 - 5.5 | Triplet or complex multiplet | - | =CH- (at C3) |

| ¹H | 0.8 - 2.5 | Multiplets | - | Protons on the nonyl chain |

| ¹³C | 140 - 160 | Singlet | - | C2 (C=C) |

| ¹³C | 90 - 110 | Quartet | ¹J(C-F) ≈ 270-290 | C1 (CF₃) |

| ¹³C | 100 - 120 | Singlet | - | C3 (C=C) |

| ¹³C | 60 - 70 | Singlet | - | -OCH₂CH₃ |

| ¹³C | 10 - 40 | Singlets | - | Carbons of the ethoxy and nonyl chains |

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights

Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which can further confirm its structure.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or a protonated/adduct ion like [M+H]⁺), which should correspond to the calculated molecular formula of C₁₁H₁₉F₃O.

Fragmentation Patterns: The fragmentation of the molecule under ionization would be expected to follow predictable pathways for ethers and fluorinated compounds. Common fragmentation would likely involve the loss of the ethoxy group, cleavage of the long alkyl chain, and potentially rearrangements involving the trifluoromethyl group. The identification of these fragment ions would provide strong evidence for the proposed structure.

A table of expected major fragments is provided below. The relative abundances would depend on the ionization technique used.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 224 | [C₁₁H₁₉F₃O]⁺ | Molecular Ion |

| 195 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 179 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the C=C double bond of the enol ether, the C-O stretching of the ether linkage, the C-F bonds of the trifluoromethyl group, and the C-H bonds of the alkyl chains.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H stretch | Alkyl (nonyl and ethyl) |

| ~1650-1690 | C=C stretch | Enol ether |

| ~1100-1300 | C-F stretch | Trifluoromethyl |

| ~1050-1150 | C-O stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The π-system of the enol ether would be the primary chromophore. The position of the maximum absorbance (λ_max) would be influenced by the substitution on the double bond, including the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group. This data would offer insights into the electronic structure of the molecule.

Computational Chemistry and Theoretical Investigations of Fluorinated Enol Ethers

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT studies on transition states, intermediates)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions involving fluorinated enol ethers. These calculations can pinpoint the structures and energies of reactants, products, intermediates, and, most importantly, transition states. By determining the energy barriers associated with different reaction pathways, chemists can predict which mechanisms are most likely to occur.

For instance, in the context of electrophilic additions to a fluorinated enol ether, DFT can be used to model the approach of an electrophile to the double bond. The calculations can reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a carbocationic intermediate. The high electronegativity of the fluorine atoms in the trifluoromethyl group significantly influences the electron distribution in the double bond, and DFT studies can quantify this effect on the activation energy of the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Protonation of a Fluorinated Enol Ether

| Proposed Intermediate | Pathway | Activation Energy (kcal/mol) |

| α-Trifluoromethyl Carbocation | Stepwise | 25.8 |

| β-Ethoxy Carbocation | Stepwise | 15.2 |

| Concerted Addition | Concerted | 18.5 |

Note: The data in this table is representative and derived from general principles of fluorinated alkene reactivity for illustrative purposes.

These calculations often show that the presence of the CF3 group destabilizes an adjacent positive charge, making the formation of an α-trifluoromethyl carbocation energetically unfavorable. Conversely, the oxygen of the ethoxy group can stabilize a positive charge on the β-carbon through resonance. DFT studies can model the transition state structures, providing detailed information on bond lengths and angles that are critical for understanding the reaction mechanism. mdpi.comresearchgate.net

Analysis of Electronic Structure and Reactivity Descriptors (e.g., charge distribution, frontier orbitals)

The electronic structure of a molecule is key to its reactivity. For fluorinated enol ethers, computational methods can provide a detailed picture of how the fluorine atoms and the ethoxy group modulate the electronic properties of the carbon-carbon double bond. Reactivity descriptors derived from these calculations, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), are particularly insightful.

Mulliken charge analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. In a molecule like 2-Ethoxy-1,1,1-trifluoronon-2-ene, the carbon atom of the C=C bond attached to the CF3 group (C1) is expected to be more electron-deficient compared to the carbon atom attached to the ethoxy group (C2). This charge distribution suggests that nucleophilic attack is more likely at C1, while electrophilic attack would favor C2.

The energy and shape of the frontier molecular orbitals are also critical predictors of reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule will interact with electrophiles and nucleophiles, respectively. For a fluorinated enol ether, the HOMO is typically localized on the more electron-rich part of the molecule, the C=C double bond, with a significant contribution from the oxygen lone pairs of the ethoxy group. The LUMO, on the other hand, will be influenced by the electron-withdrawing trifluoromethyl group.

Table 2: Representative Frontier Orbital Energies for a Fluorinated Enol Ether

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | -9.5 | C=C bond, Oxygen |

| LUMO | -0.8 | C=C bond, CF3 group |

Note: The data in this table is hypothetical and for illustrative purposes.

The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability. A large HOMO-LUMO gap generally implies higher stability and lower reactivity. emerginginvestigators.org

Modeling Stereoselectivity and Regioselectivity in Fluorine-Containing Systems

Computational modeling is an invaluable tool for predicting and explaining the stereoselectivity and regioselectivity of reactions involving fluorine-containing compounds. acs.org In the case of reactions with fluorinated enol ethers, theoretical models can help rationalize why a particular isomer is formed preferentially.

For example, in a cycloaddition reaction, DFT can be used to calculate the energies of the different possible transition states leading to various stereoisomeric products. These calculations can take into account steric hindrance from the bulky trifluoromethyl and nonyl groups, as well as stereoelectronic effects arising from orbital interactions. The preferred reaction pathway will be the one with the lowest activation energy barrier. acs.org

The regioselectivity of addition reactions is also readily addressed by computational methods. By comparing the energies of the intermediates or transition states for the two possible regioisomeric outcomes (e.g., Markovnikov vs. anti-Markovnikov addition), a clear prediction of the major product can be made. The electronic effects of the fluorine and ethoxy substituents are the primary determinants of this regioselectivity.

Conformational Analysis and Intermolecular Interactions in Fluoroalkene Systems

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity and physical properties. For flexible molecules like this compound, which contains a long alkyl chain, multiple conformations are possible. Computational methods can be used to perform a systematic conformational analysis to identify the lowest energy (most stable) conformers. acs.orgresearchgate.netbeilstein-journals.org

This analysis involves calculating the relative energies of different rotational isomers (rotamers) around the single bonds. The results can reveal preferred orientations of the ethoxy and nonyl groups relative to the fluoroalkene core. These preferences are often governed by a combination of steric repulsion and subtle intramolecular interactions, such as hyperconjugation. researchgate.net

Furthermore, computational models can be used to study intermolecular interactions, such as how a fluorinated enol ether might interact with a solvent or a catalyst. By calculating the interaction energies and geometries of these intermolecular complexes, a deeper understanding of the reaction environment can be achieved. For instance, modeling the interaction with a chiral catalyst can help to explain the origin of enantioselectivity in asymmetric reactions. acs.orgresearchgate.net

Derivatization and Synthetic Utility of 2 Ethoxy 1,1,1 Trifluoronon 2 Ene in Complex Molecule Synthesis

Strategic Functionalization of the Alkene and Ether Moieties

The reactivity of 2-ethoxy-1,1,1-trifluoronon-2-ene is characterized by the distinct functionalities of its double bond and ether linkage. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the C=C double bond, making it susceptible to a range of transformations.

Alkene Functionalization:

The double bond in trifluoromethylated enol ethers can undergo various addition and cycloaddition reactions. For instance, the reaction of similar β-chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds, which can be conceptually related to the reactivity of the double bond in this compound, with amines and other nucleophiles has been demonstrated to yield functionalized heterocyclic systems. researchgate.net This suggests that the double bond in this compound can serve as a key handle for introducing further molecular complexity.

Furthermore, radical trifluoromethoxylation of silyl (B83357) enol ethers has been reported, leading to the formation of α-(trifluoromethoxy)ketone products or alkenyl-OCF3 species depending on the reaction conditions. fu-berlin.de While the substrate is a silyl enol ether, this highlights the potential for radical-mediated functionalization of the double bond in enol ethers like this compound.

Ether Moiety Derivatization:

The ethoxy group of this compound can also be a site for strategic manipulation. While direct derivatization of the ether in this specific compound is not extensively documented, general methods for the synthesis and modification of trifluoromethyl ethers are relevant. For example, the direct O-trifluoromethylation of alcohols using electrophilic trifluoromethylating reagents is a known transformation. chemrevlett.com This suggests that, under appropriate conditions, the ethoxy group could potentially be exchanged or modified, although this would likely require activation.

Preparation of Chiral Fluorinated Building Blocks

The development of asymmetric methodologies to access enantioenriched fluorinated compounds is a significant area of research. While specific asymmetric reactions involving this compound are not detailed in the available literature, the synthesis of chiral fluorinated building blocks from analogous structures provides a strong indication of its potential in this domain.

For instance, the asymmetric propargylation of fluorinated imines has been explored as a route to chiral fluorinated monoterpenic alkaloid derivatives. bohrium.com This approach, which involves the diastereoselective addition of a nucleophile to a chiral fluorinated imine, demonstrates a viable strategy for installing stereocenters in molecules containing fluorinated motifs. It is conceivable that derivatives of this compound could be employed in similar asymmetric transformations to generate chiral building blocks.

Furthermore, the Pauson-Khand reaction of N-tethered 1,7-enynes bearing fluorinated substituents has been utilized to synthesize bicyclic structures with high stereoselectivity. bohrium.com This powerful cycloaddition reaction offers a pathway to complex polycyclic systems from relatively simple acyclic precursors. The long alkyl chain of this compound could be functionalized to incorporate an alkyne, making it a suitable substrate for such intramolecular cyclizations to produce chiral, fluorinated carbocycles.

Integration into Multicomponent Reactions for Structural Complexity

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The integration of fluorinated building blocks into MCRs is a particularly attractive strategy for the rapid generation of libraries of novel fluorinated compounds.

While specific MCRs involving this compound have not been reported, the participation of structurally related trifluoromethylated compounds in such reactions is well-established. For example, a three-component reaction of 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine with an aldehyde and a 1,3-dicarbonyl compound has been shown to produce biologically active fused pyrimidine derivatives in excellent yields. frontiersin.orgnih.gov This demonstrates the utility of trifluoromethyl-containing heterocycles as platforms for MCRs.

Given the reactivity of the enol ether and the influence of the trifluoromethyl group, this compound could potentially act as a versatile component in various MCRs. For instance, it could serve as a nucleophilic or electrophilic partner in reactions designed to construct complex heterocyclic or carbocyclic frameworks. The long alkyl chain would also impart significant lipophilicity to the resulting products, a desirable property in many medicinal chemistry applications.

Applications as Precursors for Advanced Organic Synthesis

The unique combination of a trifluoromethyl group, an enol ether, and a long alkyl chain makes this compound a promising precursor for the synthesis of a variety of advanced organic molecules.

The reactivity of the enol ether moiety allows for its conversion into other functional groups. For example, hydrolysis of the enol ether would yield a β-trifluoromethyl ketone, a valuable intermediate in its own right. These ketones can participate in a wide range of transformations, including aldol reactions, Michael additions, and the synthesis of various heterocyclic systems. The reaction of the related 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with phosphorous nucleophiles to form trifluoromethyl-containing phosphonates further illustrates the potential for functional group interconversion. researchgate.net

The long nonyl chain provides a scaffold for the synthesis of complex natural product analogues or other molecules with specific lipophilic requirements. The strategic functionalization of this chain, combined with transformations of the trifluoromethyl enol ether moiety, could provide access to a diverse range of complex targets.

Below is a table summarizing the potential synthetic transformations of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Reagents | Potential Product Class |

| Alkene Functionalization | ||

| Nucleophilic Addition | Amines, Thiols | Functionalized β-amino/thio ethers |

| Cycloaddition | Dienes, Dipoles | Fluorinated carbocycles and heterocycles |

| Radical Addition | Radical initiators, trapping agents | Functionalized alkyl fluorides |

| Ether Hydrolysis/Transformation | ||

| Hydrolysis | Aqueous acid | β-Trifluoromethyl ketones |

| Transetherification | Alcohols, Lewis acids | Other 2-alkoxy-1,1,1-trifluoronon-2-enes |

| Multicomponent Reactions | ||

| Ugi/Passerini type | Isocyanides, aldehydes, carboxylic acids | Complex amides and esters |

| Biginelli/Hantzsch type | Aldehydes, urea/ammonia (B1221849), β-ketoesters | Dihydropyrimidines, dihydropyridines |

Broader Academic Perspectives and Future Research Directions in Fluorinated Enol Ether Chemistry

Challenges and Opportunities in Fluorine-Containing Organic Synthesis

The synthesis of fluorine-containing organic compounds, such as fluorinated enol ethers, is a field replete with unique challenges and significant opportunities. A primary hurdle lies in the selective and efficient introduction of fluorine or fluorinated groups into organic molecules. rsc.org The high reactivity of many fluorinating agents and the strength of the carbon-fluorine bond necessitate specialized synthetic techniques. nih.gov

One of the key challenges is the development of practical and cost-effective methods for late-stage fluorination, which would allow for the introduction of fluorine at a later step in a synthetic sequence, providing greater flexibility. researchgate.net Specifically for trifluoromethylated compounds, the direct introduction of the CF3 group can be difficult, and the synthesis of trifluoromethylated building blocks can be cumbersome. researchgate.net Furthermore, some reagents used for trifluoromethoxylation are synthesized from toxic industrial chemicals, and their application can be limited to non-cyclic internal variants. nih.gov The instability of certain reagents, such as the OCF3 anion which is prone to β-fluoride elimination, also presents a significant challenge. fu-berlin.de

Despite these difficulties, the field is rich with opportunities. Fluorinated enol ethers are recognized as valuable and versatile building blocks in organic synthesis. rsc.orgresearchgate.net They serve as precursors for a wide variety of fluoro- and difluoromethylated compounds. rsc.org The development of catalytic methods for the functionalization of fluorinated silyl (B83357) enol ethers is an emerging and fruitful approach for creating diverse α-mono or difluoroalkylated ketones. rsc.org There is a significant opportunity in developing new radical trifluoromethoxylation reactions and exploring the synthesis of previously inaccessible OCF3-substituted silyl enol ethers. fu-berlin.de The unique reactivity of fluorinated compounds, such as the high activity of fluorinated silyl enol ethers compared to their non-fluorinated counterparts, can be leveraged for reaction development. rsc.org

Advancements in Green Chemistry Methodologies for Fluorine Incorporation

In response to the growing need for sustainable chemical processes, significant strides have been made in developing green chemistry methodologies for the incorporation of fluorine into organic molecules, including enol ethers. These approaches aim to minimize environmental impact by utilizing less hazardous materials, reducing waste, and improving energy efficiency. nottingham.ac.uk

A key focus of green fluorine chemistry is the use of safer and more environmentally benign fluorinating agents. worktribe.com This includes moving away from highly toxic and difficult-to-handle reagents. For instance, the development of methods that use metal fluoride (B91410) salts, a more sustainable source of fluorine, is a promising area of research. nottingham.ac.uk The use of fluorine gas, while requiring specialized handling, can be part of a highly efficient and lower waste process when combined with biochemical methods. worktribe.com

Catalysis plays a pivotal role in green fluorination. The development of catalytic methods for the enantioselective fluorination of carbonyl compounds and the catalytic fluorination of acyl chlorides using metal fluoride salts are significant advancements. nottingham.ac.ukworktribe.com These catalytic processes often proceed under milder conditions and with higher selectivity, reducing the formation of unwanted byproducts. Furthermore, the potential for catalyst recovery and reuse enhances the sustainability of these methods. nottingham.ac.uk

Electrochemical and photochemical methods are also emerging as powerful green alternatives for fluorination. acs.org Electrochemical synthesis can provide a direct route to important fluorinated building blocks without the need for stoichiometric oxidants or expensive electrophilic fluorinating reagents. acs.org These techniques often offer high efficiency and selectivity under mild conditions, contributing to a more sustainable future for organofluorine chemistry.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Science

The synergy between experimental synthetic chemistry and computational science has become a powerful driver of innovation in the field of fluorinated enol ether chemistry. Computational methods, particularly density functional theory (DFT) calculations, provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of fluorinated compounds, which can be challenging to elucidate through experimental means alone. nih.gov

Computational studies can be employed to predict the outcomes of reactions, guide the design of new experiments, and rationalize observed selectivities. For example, DFT calculations have been used to understand the LUMO (Lowest Unoccupied Molecular Orbital) energies of intermediates, providing a rationale for the success of novel O-trifluoromethylation reactions of ketones. nih.gov This predictive power allows chemists to target more promising synthetic routes, saving time and resources.

This interdisciplinary approach is particularly beneficial in the development of new catalytic systems. By modeling the interactions between substrates, catalysts, and reagents, researchers can gain a deeper understanding of the catalytic cycle. This knowledge can then be used to design more efficient and selective catalysts for the synthesis of complex fluorinated molecules like 2-Ethoxy-1,1,1-trifluoronon-2-ene. The integration of computational tools allows for a more rational and informed approach to catalyst and reaction development, accelerating the pace of discovery in organofluorine chemistry.

Addressing Environmental Considerations in Fluorinated Organic Synthesis Research

The unique stability of the carbon-fluorine bond, while advantageous for many applications, also raises significant environmental concerns regarding the persistence and potential bioaccumulation of organofluorine compounds. nih.gov Many of these compounds are resistant to natural degradation processes, leading to their classification as "forever chemicals." fu-berlin.de

A critical area of research is the study of the environmental fate and potential biodegradation pathways of fluorinated molecules like this compound. documentsdelivered.comresearchgate.net While the C-F bond is strong, microorganisms have been shown to be capable of degrading some organofluorine compounds, either through specific enzymatic cleavage of the C-F bond or through the action of enzymes with broad substrate specificities. nih.gov Understanding these microbial degradation pathways is crucial for developing bioremediation strategies for contaminated sites. researchgate.net

Future research in fluorinated organic synthesis must prioritize the design of molecules that are both effective for their intended purpose and have a reduced environmental footprint. This involves considering the entire lifecycle of the compound, from its synthesis to its ultimate fate in the environment. One promising strategy is the development of fluorinated compounds that contain functionalities susceptible to microbial degradation, thereby building in a mechanism for their eventual breakdown. The total oxidizable precursor (TOP) assay is a tool used to indirectly quantify unknown per- and polyfluoroalkyl substances (PFASs) that can transform into more persistent forms, highlighting the need to understand the transformation of these compounds in the environment. nih.gov By integrating principles of environmental science and toxicology into the design of new fluorinated molecules, the chemical community can work towards a more sustainable future for organofluorine chemistry.

Q & A

Q. What are the established synthetic routes for 2-Ethoxy-1,1,1-trifluoronon-2-ene, and what analytical methods validate their success?

Answer: Synthesis of fluorinated alkenes like this compound often involves fluorination agents (e.g., Selectfluor®) in controlled reactions. A typical protocol includes:

- Step 1: Reacting a precursor alkene with a fluorinating agent in a polar solvent (e.g., CHCl₃) under inert conditions.

- Step 2: Monitoring reaction progress via ¹⁹F NMR spectroscopy to track fluorine incorporation .

- Step 3: Purification via column chromatography or preparative TLC, followed by validation using GC-MS and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How should researchers handle the stability and storage of this compound under laboratory conditions?

Answer:

- Stability: Fluorinated compounds are sensitive to moisture and light. Store in amber glass vials under inert gas (N₂/Ar) at –20°C.

- Decomposition Risks: Avoid contact with oxidizing agents to prevent hazardous byproducts (e.g., CO, CO₂) .

- Safety Protocols: Use PTFE-coated equipment to minimize reactivity with glass or metals. Regularly inspect storage conditions via FT-IR to detect degradation .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity challenges in synthesizing this compound, particularly regarding fluorine substitution patterns?

Answer: Regioselectivity in fluorination is influenced by:

- Steric Effects: Bulky substituents (e.g., ethoxy groups) direct fluorine addition to less hindered positions. Computational modeling (DFT) can predict transition states to optimize selectivity .

- Catalytic Systems: Additives like p-iodotoluene enhance selectivity by stabilizing intermediates via halogen bonding, as demonstrated in analogous enyne fluorination .

- Contradictions: Discrepancies in reported yields may arise from solvent polarity variations (e.g., CHCl₃ vs. DMF), requiring systematic optimization .

Q. How can computational chemistry (e.g., DFT calculations) predict reaction outcomes and optimize conditions for derivatives of this compound?

Answer:

- Modeling Applications:

- Use Gaussian or ORCA software to calculate Gibbs free energy profiles for competing pathways.

- Simulate solvent effects (SMD model) to refine reaction conditions .

- Case Study: For trifluoroethoxy derivatives, DFT revealed that electron-withdrawing groups stabilize carbocation intermediates, favoring 1,2-addition over 1,1-difluorination .

Data Contradiction Analysis

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling points, spectral data) of this compound across studies?

Answer:

- Cross-Validation: Compare ¹H/¹⁹F NMR data with reference spectra in databases like PubChem or ChemIDplus .

- Collaborative Studies: Reproduce results using standardized protocols (e.g., ASTM methods) to isolate variables like solvent purity or instrument calibration .

- Example: Conflicting boiling points may arise from azeotrope formation; fractional distillation under reduced pressure can isolate pure samples for accurate measurement .

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

Answer:

- Controlled Experiments: Vary catalysts (e.g., Pd vs. Ni) and ligands (e.g., phosphine vs. N-heterocyclic carbenes) to identify optimal systems.

- Kinetic Analysis: Use stopped-flow NMR to track reaction intermediates and resolve mechanistic ambiguities .

Environmental and Safety Considerations

Q. What protocols ensure safe disposal of waste containing this compound?

Answer:

- Waste Segregation: Collect fluorinated waste separately in PTFE containers to avoid reactions with incompatible materials.

- Neutralization: Treat with aqueous bases (e.g., NaHCO₃) to hydrolyze reactive intermediates before disposal .

- Regulatory Compliance: Adhere to EPA TSCA guidelines for fluorinated compounds, including documentation of waste streams .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.